molecular formula C27H21ClO6 B4572720 methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4572720
M. Wt: 476.9 g/mol
InChI Key: MLBJDDPHKRABOM-UHFFFAOYSA-N
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Description

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a biphenyl moiety, a chromenone core, and an ester functional group, makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, including the formation of the biphenyl core, the chromenone ring, and the esterification process. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by the cyclization to form the chromenone ring, and finally, esterification to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium catalysts in the Suzuki-Miyaura coupling and the careful control of temperature and solvent conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or chromenone rings .

Scientific Research Applications

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways. The biphenyl and chromenone moieties can interact with enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit specific enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a biphenyl structure with a chromenone core and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClO6/c1-16-20-12-22(28)25(14-24(20)34-27(31)21(16)13-26(30)32-2)33-15-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBJDDPHKRABOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 6
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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